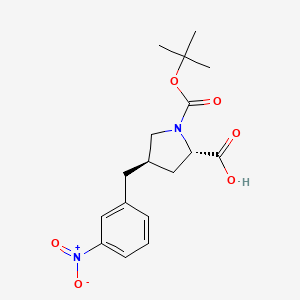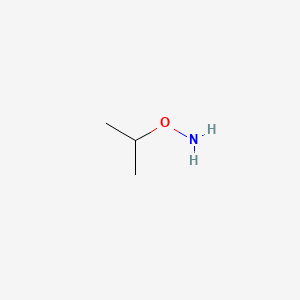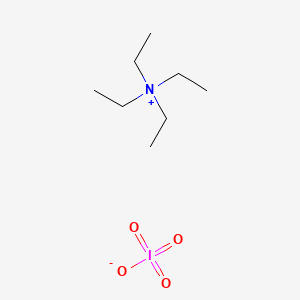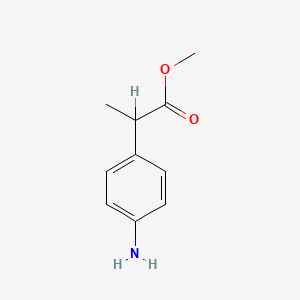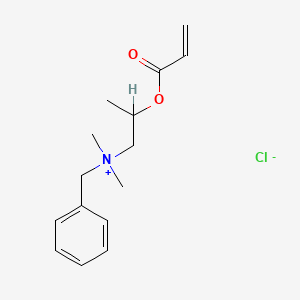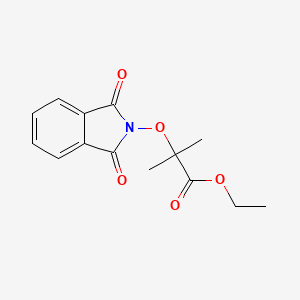
N-(2-methylbenzyl)prop-2-en-1-amine
Übersicht
Beschreibung
“N-(2-methylbenzyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C11H15N . It is also known as allylamine .
Synthesis Analysis
The synthesis of “this compound” can be achieved through amination (arylation) of aromatic aldehydes . This process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, and the reaction occurs under mild conditions to produce a variety of arylmethylamines . Another method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
“this compound” contains a total of 27 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 161.24 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Neuroprotective and Neurogenic Properties
A study has identified a new family of melatonin-N,N-dibenzyl(N-methyl)amine hybrids exhibiting neurogenic, antioxidant, cholinergic, and neuroprotective properties. These hybrids promote the maturation of neural stem cells into a neuronal phenotype, protect neural cells against mitochondrial oxidative stress, and inhibit human acetylcholinesterase, which could potentially contribute to the research of innovative drugs for Alzheimer's disease (López-Iglesias et al., 2014).
Polymerization Catalysts
Research into zirconium complexes of amine-bis(phenolate) ligands has shown that these complexes can act as catalysts in the polymerization of 1-hexene. Structural variations in these complexes have a significant impact on their catalytic performance, demonstrating a unique structure-reactivity relationship that could be beneficial in developing new polymer materials (Tshuva et al., 2001).
CO2 Utilization
Amines have been identified as key components in the catalytic N-formylation and N-methylation using CO2 as the carbon source, offering a sustainable method for synthesizing valuable compounds for pharmaceuticals and natural products. This indicates the role of amine derivatives in green chemistry applications (Das et al., 2016).
Deracemization of Cyclic Secondary Amines
The directed evolution of an amine oxidase for the preparative deracemization of cyclic secondary amines presents a method for producing enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry, where the purity of chiral amines can significantly impact the efficacy and safety of drug formulations (Carr et al., 2005).
Corrosion Inhibition
Amine derivative compounds have been synthesized and shown to effectively inhibit corrosion on mild steel in HCl medium. This application is critical in industries where metal preservation and longevity are of utmost importance (Boughoues et al., 2020).
Chemical Synthesis and Modification
The utility of amines in chemical synthesis, including N-formylation and N-methylation reactions using environmentally benign conditions, underscores their importance in the preparation of various organic compounds. This area of research highlights the versatility and utility of amines in organic synthesis (Bobbink et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7,12H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCEGMVQMHCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405946 | |
| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243462-40-0 | |
| Record name | 2-Methyl-N-2-propen-1-ylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243462-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-methylbenzyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



